(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative characterized by:
- An imino-linked 4-(N-butyl-N-methylsulfamoyl)benzoyl group, introducing a branched sulfonamide moiety that enhances lipophilicity and may influence receptor binding.
- A methyl acetate ester at the 3-position, which could act as a prodrug motif, modulating solubility and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S2/c1-4-5-12-25(2)33(29,30)17-9-6-15(7-10-17)21(28)24-22-26(14-20(27)31-3)18-11-8-16(23)13-19(18)32-22/h6-11,13H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFROONCIFKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings, case studies, and detailed assessments of its biological activity.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a sulfonamide group and a fluorine atom enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a range of biological activities including anti-tumor, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound has been evaluated for its efficacy against various cancer cell lines and its mechanism of action.
1. Anti-Cancer Activity
Recent studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects on cancer cells. For instance, derivatives have been tested against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | Inhibition of IL-6 and TNF-α |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways associated with cancer progression .
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or transcription factors that are crucial for tumor growth and survival. Research indicates that modifications to the benzothiazole nucleus can enhance selectivity towards certain tumor markers, thereby increasing therapeutic efficacy .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study 1 : A study on a related benzothiazole derivative demonstrated significant reduction in tumor size in xenograft models when administered at doses correlating with the IC50 values observed in vitro.
- Case Study 2 : In a clinical trial setting, patients treated with a benzothiazole-based regimen showed improved overall survival rates compared to standard chemotherapy protocols.
Comparison with Similar Compounds
Key Differences and Implications:
- Fluorine vs.
- Ester vs. Amide Linkages : The methyl acetate group in the target compound may improve cell membrane permeability compared to the acetamide in , though it is more prone to hydrolysis .
Sulfamoyl-Containing Derivatives
Comparative Analysis:
- Branched Sulfamoyl Groups : The N-butyl-N-methyl substitution in the target compound likely extends half-life and tissue penetration relative to simpler sulfonamides (e.g., ’s phenylsulfonyl derivatives) .
- Sulfonylurea Comparison : Unlike herbicides in , the target’s sulfamoyl group lacks a urea bridge, suggesting divergent biological targets (e.g., carbonic anhydrase vs. plant ALS enzymes) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the benzo[d]thiazole core in this compound?
- Methodology : The benzo[d]thiazole moiety can be synthesized via a three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and amines. For example, refluxing in acetone for 5 hours under controlled conditions has been shown to yield similar heterocyclic structures efficiently . Key steps include optimizing solvent polarity and reaction time to favor cyclization.
Q. What spectroscopic techniques are essential for confirming the structure and stereochemistry (Z-configuration)?
- Methodology : Use a combination of ¹H/¹³C NMR to identify proton environments and carbon frameworks, particularly focusing on imino (C=N) and sulfamoyl (SO₂N) groups. IR spectroscopy can validate functional groups (e.g., ester C=O at ~1700 cm⁻¹), while mass spectrometry confirms molecular mass. Variable-temperature NMR or NOESY experiments may resolve tautomerism or stereochemical ambiguities .
Q. How can researchers purify this compound to achieve >95% purity?
- Methodology : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) followed by recrystallization from ethanol or acetone. Monitor purity via HPLC (≥98% as per protocols for analogous thiazole derivatives) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data during structural elucidation (e.g., tautomerism in the benzo[d]thiazol-3(2H)-yl segment)?
- Methodology : Perform variable-temperature NMR to observe dynamic equilibria between tautomeric forms. Compare experimental data with computational models (DFT calculations) to assign peaks accurately. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies minimize side reactions during the introduction of the N-butyl-N-methylsulfamoyl group?
- Methodology : Introduce the sulfamoyl moiety early in the synthesis to avoid interference with reactive sites. Use protecting groups (e.g., tert-butoxycarbonyl for amines) and conduct reactions under inert atmospheres. Monitor intermediates via TLC and optimize stoichiometry based on sulfonylurea synthesis protocols .
Q. How to enhance the stability of the imino (C=N) linkage under acidic or oxidative conditions?
- Methodology : Stabilize the imino group by electron-donating substituents (e.g., fluorine at position 6) or steric hindrance from the N-butyl group. Storage under nitrogen and avoidance of protic solvents (e.g., methanol) can reduce hydrolysis, as demonstrated in benzoyl imino stability studies .
Q. What in vitro assays are suitable for evaluating biological activity, given the compound’s structural complexity?
- Methodology : Prioritize assays compatible with esterase-sensitive compounds, such as cell-free enzymatic inhibition studies (e.g., kinase or protease targets). For cell-based assays, use serum-free media to minimize ester hydrolysis. Reference marine-derived amide and alkaloid bioactivity protocols for cytotoxicity or anti-inflammatory testing .
Contradiction Analysis & Experimental Design
Q. How to address low yields in the final esterification step?
- Analysis : Competing hydrolysis or poor nucleophilicity of the acetate intermediate may reduce yields.
- Solution : Activate the carboxylate using DCC/DMAP coupling or switch to a milder esterification agent (e.g., methyl iodide in DMF). Pre-dry solvents and substrates to minimize moisture .
Q. Why might computational predictions of logP conflict with experimental values?
- Analysis : Discrepancies often arise from the compound’s amphiphilic nature (polar sulfamoyl vs. hydrophobic benzothiazole).
- Resolution : Use reverse-phase HPLC to measure logP experimentally. Adjust computational models by incorporating solvation parameters for sulfonamides and fluorine effects .
Methodological Framework for Further Research
- Exploratory Synthesis : Follow iterative design (e.g., Design of Experiments) to optimize reaction parameters (temperature, solvent, catalyst) .
- Biological Screening : Use tiered testing—begin with broad-spectrum assays (e.g., antimicrobial disk diffusion) before progressing to target-specific models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
